molecular formula C10H24N2 B2877267 N,N-dipropylbutane-1,4-diamine CAS No. 30321-63-2

N,N-dipropylbutane-1,4-diamine

Cat. No. B2877267
CAS RN: 30321-63-2
M. Wt: 172.316
InChI Key: GLDVKMPSACNWFV-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

N-(4-aminobutyl)-carbamic acid t-butyl ester (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (500 mg) was dissolved in methanol (10 ml) and then added with propionaldehyde (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (0.418 ml), sodium cyanoborohydride (404 mg), and trimethyl orthoacetate (1.60 g), and the whole was stirred at room temperature for 12 hours. After completion of the reaction, the solvent was distilled off. Then, the resultant was added with chloroform, washed with distilled water and a saturated saline solution, and then dried with anhydrous sodium sulfate. After concentration and evaporation to dryness of the solution, methanol (4.0 ml) and a 4 mol/l hydrogen chloride/dioxane solution (4.0 ml) were added to the dried product and the whole was stirred at room temperature for 2 hours. After completion of the reaction, the solvent was distilled off and then dioxane was added to wash the residue, thereby obtaining a hydrochloride (654 mg) of the subject compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.418 mL
Type
reactant
Reaction Step Two
Quantity
404 mg
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])(C)(C)C.[CH:14](=O)[CH2:15][CH3:16].C([BH3-])#N.[Na+].[C:22](OC)(OC)(OC)[CH3:23]>CO>[CH2:14]([N:7]([CH2:6][CH2:22][CH3:23])[CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[CH2:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCCN)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.418 mL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
404 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
Then, the resultant was added with chloroform
WASH
Type
WASH
Details
washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution, and then dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration and evaporation to dryness of the solution, methanol (4.0 ml)
ADDITION
Type
ADDITION
Details
a 4 mol/l hydrogen chloride/dioxane solution (4.0 ml) were added to the dried product
STIRRING
Type
STIRRING
Details
the whole was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
dioxane was added
WASH
Type
WASH
Details
to wash the residue

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CC)N(CCCCN)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 654 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.